Synthesizing red-shifted BODIPY probes or bromodomain inhibitors often requires a free carboxylic acid pyrrole building block; using the ethyl ester necessitates a low-yield saponification (59-65% recovery). This compound eliminates that step entirely:
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 2386-28-9) is a highly substituted, alpha-carboxylated pyrrole building block widely utilized in the synthesis of advanced fluorophores, porphyrins, and pharmaceutical intermediates. Featuring a 4-acetyl group, 3,5-dimethyl substitution, and a 2-carboxylic acid moiety, this compound offers dual utility: the carboxylic acid readily undergoes decarboxylative condensation to form dipyrromethanes or BODIPY cores, while the 4-acetyl group serves as a critical electron-withdrawing handle and hydrogen-bond acceptor. Procuring this specific free acid provides a direct, process-friendly route to complex pyrrole derivatives, streamlining synthetic workflows by eliminating the need for preliminary ester hydrolysis [1].
Substituting this specific compound with either its ethyl ester counterpart (CAS 2386-26-7) or simpler alkyl pyrroles (e.g., 3,5-dimethyl-1H-pyrrole-2-carboxylic acid) introduces severe procurement and process inefficiencies. Utilizing the ester necessitates a harsh, yield-limiting saponification step (typically capping at 59-65% recovery) before decarboxylation can occur, wasting both time and raw material [1]. Furthermore, replacing the 4-acetyl group with a generic alkyl or hydrogen substituent eliminates the critical electron-withdrawing effect required to red-shift BODIPY emission spectra, and removes the essential acetyl-lysine mimicry required for binding in epigenetic targets like the CREBBP bromodomain [2]. Thus, generic substitution compromises both synthetic yield and final application performance.
In the synthesis of complex pyrrole-derived drugs and dyes, the starting material's form dictates overall process efficiency. Procurement of the free acid (4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) allows for direct decarboxylative coupling or amide formation. In contrast, starting from the commonly available ethyl ester (ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) requires basic hydrolysis (e.g., LiOH/NaOH). Literature demonstrates that this hydrolysis step typically proceeds with only a 59–65% yield, representing a significant material loss before the primary carbon-carbon or carbon-nitrogen bond-forming steps even begin[1]. Utilizing the free acid bypasses this bottleneck entirely.
| Evidence Dimension | Pre-coupling material recovery (Yield) |
| Target Compound Data | 100% (Directly reactive free acid) |
| Comparator Or Baseline | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (~59-65% yield after hydrolysis) |
| Quantified Difference | Avoids a 35-41% yield loss associated with ester deprotection. |
| Conditions | Standard basic hydrolysis (LiOH/NaOH, aqueous/organic mixtures) prior to downstream coupling. |
Procuring the free acid directly streamlines manufacturing workflows and significantly improves the overall atom economy and cost-efficiency of multi-step syntheses.
The 4-acetyl group is not merely a synthetic handle; it is a critical pharmacophore for epigenetic drug discovery. In the development of CREBBP bromodomain inhibitors, the 4-acylpyrrole moiety acts as a direct mimic of acetyl-lysine, anchoring the molecule via hydrogen bonding to the Arg1173 side chain in the binding pocket. Optimization of hits derived from 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid yielded compounds with binding affinities (Kd) in the low micromolar (e.g., 13 μM) to nanomolar range [1]. Analogs lacking the 4-acetyl hydrogen-bond acceptor fail to establish this critical interaction, resulting in negligible target engagement.
| Evidence Dimension | Target binding affinity (Kd) for CREBBP bromodomain |
| Target Compound Data | Low micromolar (13 μM) to nanomolar Kd for 4-acetyl derivatives |
| Comparator Or Baseline | Non-acetylated pyrrole analogs (Negligible binding) |
| Quantified Difference | Transformation from a non-binder to a highly potent bromodomain inhibitor. |
| Conditions | In vitro fragment-based docking and binding assays for CREBBP bromodomain. |
For pharmaceutical procurement, the 4-acetyl substitution is non-negotiable for libraries targeting acetyl-lysine reading domains, as it directly dictates target affinity.
In the design of fluorescent probes, extending the emission wavelength away from cellular autofluorescence is highly desirable. The incorporation of the electron-withdrawing 4-acetyl group onto the BODIPY core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). Compared to standard alkyl-substituted BODIPYs (derived from precursors like 2,4-dimethylpyrrole), the 4-acetylated derivatives exhibit a pronounced bathochromic (red) shift in their absorption and emission spectra [1]. This structural modification typically shifts emission maxima by 20–40 nm or more, depending on further conjugation, making it a superior building block for advanced imaging agents.
| Evidence Dimension | Emission wavelength maximum (λem) |
| Target Compound Data | Red-shifted emission profile (bathochromic shift) |
| Comparator Or Baseline | Standard 3,5-dimethyl BODIPY core (~510 nm green emission) |
| Quantified Difference | ~20-40 nm red-shift in emission maximum. |
| Conditions | Photophysical characterization of BODIPY cores in organic solvents. |
Enables the custom synthesis of red-shifted fluorescent probes essential for high-contrast biological imaging and materials science applications.
For the industrial or laboratory-scale synthesis of asymmetric porphyrins and related macrocycles, the free acid form of this compound eliminates the need for yield-limiting ester hydrolysis. This ensures higher throughput and material recovery during the initial formation of dipyrromethanes or specific pyrrole oligomers via direct decarboxylative condensation [1].
As a proven acetyl-lysine mimic, this building block is a critical starting material for synthesizing CREBBP and other bromodomain inhibitors. The 4-acetyl group provides the essential hydrogen-bonding interactions required for high-affinity target engagement, making it a priority procurement item for oncology and epigenetic drug discovery programs [1].
Directly leveraging the electron-withdrawing nature of the 4-acetyl group, this compound is ideal for synthesizing red-shifted BODIPY dyes. The free carboxylic acid allows for immediate decarboxylative condensation to form the dipyrromethene core, while the acetyl group tunes the photophysical properties for applications in cellular imaging and photodynamic therapy[2].
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